![molecular formula C25H30N4O3S B2529474 4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946239-69-6](/img/structure/B2529474.png)
4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with biological activities such as enzyme inhibition, anti-inflammatory effects, and potential anti-tumor properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, the synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was achieved by reacting 4-tert-butylphenyl sulfonyl chloride with 3-picolylamine in the presence of triethylamine . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved multiple steps, including the conversion of organic acids to esters, hydrazides, and thiols, followed by a reaction with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic techniques and, in some cases, by X-ray crystallography. For instance, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was determined, revealing extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond . These structural features can influence the biological activity and solubility of the compounds.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive functional groups such as hydrazine or ester groups can lead to further derivatization, as seen in the synthesis of novel pyrazole benzenesulfonamides from celecoxib . The reactivity of these groups can also be crucial in the interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the acidity of the sulfonamide moiety and thus its solubility in water. The introduction of bulky groups like tert-butyl can impact the melting point and crystallinity of the compound . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds.
Applications De Recherche Scientifique
Antioxidant Properties and Environmental Fate
Research on similar synthetic phenolic antioxidants (SPAs) has indicated their widespread use in industrial applications to prolong product shelf life by retarding oxidative reactions. Studies have shown that SPAs, including related compounds, have been detected in various environmental matrices and are associated with human exposure through food intake, dust ingestion, and the use of personal care products. The research calls for the development of SPAs with lower toxicity and environmental impact, highlighting a potential application area for 4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide in creating safer antioxidants (Liu & Mabury, 2020).
Anticancer and Antimicrobial Applications
A novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, has been identified for their potent anticancer properties, often exceeding those of contemporary anticancer drugs. These compounds, which share structural similarities with this compound, exhibit tumour-selective toxicity and the ability to modulate multi-drug resistance, making them promising candidates for antineoplastic agents. This research area underscores the potential of this compound in cancer treatment and drug resistance modulation (Hossain et al., 2020).
Propriétés
IUPAC Name |
4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-2-3-19-32-22-11-13-23(14-12-22)33(30,31)28-21-9-7-20(8-10-21)24-15-16-25(27-26-24)29-17-5-4-6-18-29/h7-16,28H,2-6,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDKENDIEMJHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

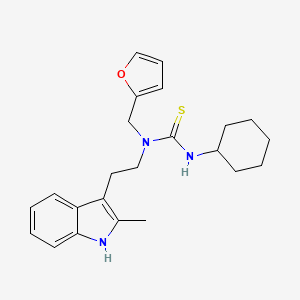

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)
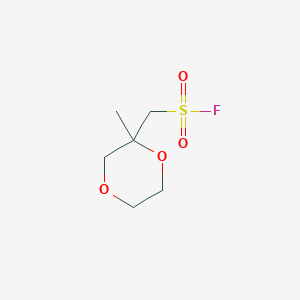
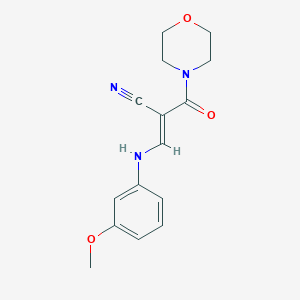


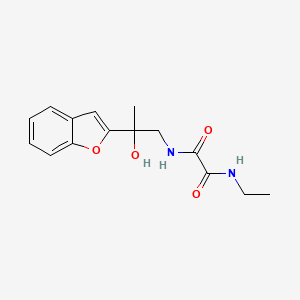
![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)
![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2529411.png)
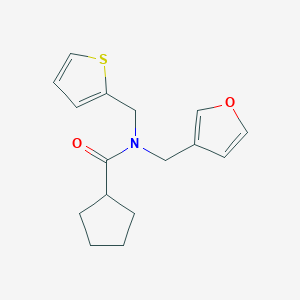
![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)